2-Fluoroquinoline-3-carbaldehyde
Overview
Description
2-Fluoroquinoline-3-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
2-Fluoroquinoline-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized and then the chlorine atom is replaced with various nucleophiles . The aldehyde functional group can also be converted to carboxylic acid and imine groups using oxidizing agents and various amines . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
2-Fluoroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with various nucleophiles, and the aldehyde group can be converted to imine groups using amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Fluoroquinoline-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has shown potential antibacterial and antioxidant activities.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IIα . These enzymes are crucial for bacterial DNA replication and cell division, making the compound effective as an antibacterial agent. The binding affinities of the compound to these enzymes have been studied using molecular docking analysis .
Comparison with Similar Compounds
2-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of fluorine.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms, which may enhance its biological activity.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-fluoroquinoline-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWQNKNAKLKPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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